N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide

CCR4 antagonism piperazinyl-pyrimidine chemokine receptor

This piperazinyl-pyrimidine hybrid is a critical chemical probe for CCR4 antagonism and kinase selectivity studies. Its unique cyclopentylacetamide side chain provides distinct lipophilicity and steric bulk, impossible to replicate with generic amides, ensuring target engagement fidelity. Procurement is strictly for R&D as a preclinical tool compound; not for human or veterinary use. Verify the notified CLP Acute Tox. 2 (H300) classification before handling.

Molecular Formula C22H29N5O
Molecular Weight 379.508
CAS No. 1396866-13-9
Cat. No. B2452088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide
CAS1396866-13-9
Molecular FormulaC22H29N5O
Molecular Weight379.508
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H29N5O/c28-22(14-18-6-4-5-7-18)25-20-15-21(24-17-23-20)27-12-10-26(11-13-27)16-19-8-2-1-3-9-19/h1-3,8-9,15,17-18H,4-7,10-14,16H2,(H,23,24,25,28)
InChIKeyCUBYLVAKUXETDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide (CAS 1396866-13-9): Chemical Identity, Patent Provenance, and Procurement Context


N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide (CAS 1396866-13-9; molecular formula C22H29N5O; molecular weight 379.5 g/mol) is a synthetic small molecule belonging to the piperazinyl-pyrimidine hybrid class [1]. Its core structure—a 4,6-disubstituted pyrimidine bearing a 4-benzylpiperazine moiety at the 6-position and a 2-cyclopentylacetamide side chain at the 4-position—places it within a patent family claiming CCR4 receptor antagonists and kinase-targeting antiproliferative agents. The compound is not listed as an approved drug and appears primarily in patent literature and specialist chemical vendor catalogs, indicating a preclinical or tool-compound status. Procurement decisions must therefore rely on structural differentiation from closely related analogs within the same patent series, rather than on published clinical or in vivo benchmarking data.

Why Generic Substitution of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide Is Scientifically Unsound


The piperazinyl-pyrimidine scaffold is exceptionally sensitive to subtle variations in the acetamide side chain, the benzyl substituent on the piperazine ring, and the pyrimidine substitution pattern. Within the CCR4 antagonist patent family (e.g., US 9,493,453 B2) [1] and the kinase inhibitor series disclosed by Shallal and Russu (Eur J Med Chem, 2011) [2], compounds differing by a single methylene unit or cyclopentyl-versus-cyclohexyl replacement display divergent receptor selectivity profiles, antiproliferative potency, and kinase binding fingerprints. Furthermore, the cyclopentylacetamide moiety contributes distinct lipophilicity and steric bulk that cannot be mimicked by linear, aromatic, or smaller alicyclic amides without altering target engagement. A generic substitution—even with another piperazinyl-pyrimidine bearing a different amide—risks loss of the intended CCR4 antagonism or kinase selectivity that defines this compound's utility. The quantitative evidence below, although limited in publicly available head-to-head data, establishes the structural parameters that govern scientific selection.

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide: Quantitative Comparator-Based Evidence for Procurement Decisions


Structural Uniqueness Within the CCR4 Antagonist Patent Space: Cyclopentyl vs. Common Aryl/Aralkyl Amide Side Chains

Among the piperazinyl-pyrimidine derivatives claimed in US 9,493,453 B2 as CCR4 antagonists, the 2-cyclopentylacetamide side chain represents a distinct alicyclic amide motif that differs from the more commonly exemplified aromatic, heteroaromatic, and straight-chain alkyl amides [1]. While quantitative CCR4 IC50 values for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide have not been disclosed in the public domain, the patent's structure–activity relationship (SAR) tables indicate that cyclopentyl-containing analogs retain antagonist activity, whereas certain phenylacetamide and benzamide analogs show reduced or absent CCR4 binding under identical assay conditions [1]. This establishes the cyclopentyl group as a pharmacophoric discriminator within the series.

CCR4 antagonism piperazinyl-pyrimidine chemokine receptor

Differentiation from Piperazinyl-Pyrimidine Kinase Inhibitors: Cyclopentylacetamide vs. Phenoxyacetamide and Indole-Acetamide Analogs

The piperazinyl-pyrimidine scaffold is also exploited in kinase inhibitor development, as demonstrated by Shallal and Russu (2011) [1]. Their study of compounds 4, 15, and 16 showed selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells (GI50 values in the low micromolar range) [1]. The target compound, however, carries a 2-cyclopentylacetamide side chain, whereas the published kinase-active analogs bear phenoxyacetamide, indole-acetamide, or quinoline-carboxamide groups. The cyclopentyl ring introduces distinct conformational flexibility and lipophilicity (clogP ~3.5–4.0 estimated for the target compound vs. ~2.5–3.0 for phenoxyacetamide analogs) [2]. This difference is predicted to alter kinase selectivity profiles, as demonstrated by the differential PDGFR/KIT mutant vs. wild-type selectivity observed for compound 4 in the Shallal series [1].

kinase inhibition anticancer NCI-60 PDGFR

Regulatory Classification Distinction: Acute Toxicity Labeling Under CLP

The compound falls under the ECHA C&L Inventory entry 'N-substituted benzyl substituted piperazinyl carboxamide' and is notified with Acute Toxicity Category 2 (H300: Fatal if swallowed) [1]. This classification is not uniformly applied to all piperazinyl-pyrimidine analogs; certain structurally related compounds (e.g., those with polar carboxamide or sulfonamide side chains) may fall into lower acute toxicity categories. This specific hazard profile imposes additional handling and procurement requirements (e.g., GHS06 labeling, restricted shipping) compared to Category 3 or 4 analogs, and must be factored into laboratory safety protocols and institutional chemical approval workflows.

CLP classification acute toxicity laboratory safety

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide: Evidence-Backed Application Scenarios for Scientific Procurement


CCR4 Antagonist SAR Probe: Exploring the Alicyclic Amide Pharmacophoric Space

For medicinal chemistry groups investigating CCR4 antagonism in the context of allergic inflammation, atopic dermatitis, or Th2-mediated diseases, this compound serves as a specific tool to probe the contribution of a cyclopentylacetamide side chain to receptor binding and functional antagonism. As established in Section 3, the cyclopentyl group differentiates this analog from the common aromatic and heteroaromatic amides exemplified in US 9,493,453 B2 [1]. Researchers requiring a CCR4-active piperazinyl-pyrimidine with an alicyclic amide for systematic SAR expansion will find this compound uniquely suited, provided they accept that quantitative IC50 data are not publicly disclosed and must be generated in-house.

Kinase Selectivity Profiling: Lipophilicity-Driven Target Engagement Studies

Investigators studying piperazinyl-pyrimidine kinase inhibitors, particularly those targeting PDGFR family kinases (KIT, PDGFRA/B) or CK1/RAF subfamilies, can use this compound to test the impact of a more lipophilic, cyclopentyl-containing amide on kinase selectivity fingerprints. The evidence in Section 3 indicates that the target compound's estimated clogP (~3.5–4.0) is significantly higher than that of published phenoxyacetamide analogs [1][2]. This makes it a valuable addition to a panel of amide-diversified piperazinyl-pyrimidines for broad kinome profiling (e.g., DiscoverX KINOMEscan or similar platforms), enabling the construction of lipophilicity–selectivity relationships that are currently absent from the literature.

Chemical Biology Tool for Cellular Pathway Deconvolution

Given the dual potential of piperazinyl-pyrimidines to engage both GPCR (CCR4) and kinase targets depending on subtle structural modifications, this compound can serve as a chemical probe in pathway deconvolution studies. Cellular assays for CCR4-mediated chemotaxis (e.g., CCL22/MDC-induced migration of CCR4+ T-cells) combined with phospho-kinase arrays can differentiate whether observed biological effects arise from GPCR antagonism or kinase inhibition. The acute toxicity classification (Acute Tox. 2, H300) noted in Section 3 [1] necessitates appropriate biosafety level 2 handling, but does not preclude its use in standard cell-based assays at sub-cytotoxic concentrations.

Reference Standard for Analytical Method Development and Quality Control

For contract research organizations (CROs) and analytical chemistry groups developing HPLC, LC-MS, or UPLC methods for piperazinyl-pyrimidine compound libraries, this compound's distinct retention characteristics—driven by the cyclopentylacetamide moiety—make it suitable as a system suitability standard or a retention time marker. Its molecular weight (379.5 g/mol) and predicted moderate lipophilicity place it at a useful midpoint in chromatographic method development for this compound class. The notified CLP hazard classification [1] mandates that reference standard handling be conducted in a fume hood with appropriate personal protective equipment, a factor that must be included in procurement specifications and laboratory SOPs.

Quote Request

Request a Quote for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.